(S)-(-)-Felodipine is derived from the racemic mixture of felodipine, which is synthesized from various precursors. The compound is classified as a calcium channel antagonist and is specifically noted for its enantiomeric purity, with the (S)-enantiomer being the active form exhibiting higher biological activity compared to its (R)-counterpart.
The synthesis of (S)-(-)-Felodipine can be achieved through several methods, with one notable approach involving the use of (R)-glycidol as a chiral auxiliary. This method allows for the selective formation of the desired enantiomer:
Another improved method described in patents involves reacting dichlorobenzylidene with ethyl 3-aminocrotonate in an alcohol solvent like ethanol, often using pyridine as a catalyst. This method has been noted for its efficiency and environmentally friendly profile, yielding good quantities of felodipine .
(S)-(-)-Felodipine has a complex molecular structure characterized by:
The stereochemistry at the nitrogen atom and the configuration around the dihydropyridine ring are crucial for its biological activity .
(S)-(-)-Felodipine participates in various chemical reactions primarily due to its functional groups:
These reactions are critical for understanding both the metabolism of felodipine in biological systems and its interactions with other pharmaceuticals .
The mechanism by which (S)-(-)-Felodipine exerts its pharmacological effects involves:
Pharmacokinetic studies have shown that (S)-(-)-Felodipine has a prolonged half-life, allowing for once-daily dosing .
(S)-(-)-Felodipine exhibits several important physical and chemical properties:
These properties influence both its formulation into pharmaceutical preparations and its stability during storage .
(S)-(-)-Felodipine has significant applications in medicine:
Moreover, ongoing research explores novel formulations and delivery methods that enhance bioavailability or target specific tissues more effectively .
(S)-(-)-Felodipine is the levorotatory enantiomer of the dihydropyridine calcium channel blocker felodipine, with the systematic chemical name ethyl methyl (S)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Its molecular formula is C₁₈H₁₉Cl₂NO₄, and it has a molecular weight of 384.25 g/mol [3] [8]. The compound features a single chiral center at the C4 position of the 1,4-dihydropyridine ring, where the bulky 2,3-dichlorophenyl substituent resides. This asymmetric carbon governs the spatial orientation of the ester groups (methyl carboxylate at C3 and ethyl carboxylate at C5) and the hydrogen atom at C4, leading to two enantiomeric forms [6] [9]. X-ray crystallography studies confirm that the (S)-configuration adopts a "boat-like" conformation in the solid state, with the phenyl ring oriented perpendicularly to the dihydropyridine plane. This geometry optimizes steric interactions and electronic delocalization across the heterocyclic system [6].
Table 1: Structural Descriptors of (S)-(-)-Felodipine
Property | Value |
---|---|
CAS Registry Number | 105618-03-9 |
Molecular Formula | C₁₈H₁₉Cl₂NO₄ |
Molecular Weight | 384.25 g/mol |
Chiral Center | C4 of dihydropyridine ring |
Absolute Configuration | (S) |
Optical Rotation ([α]₂₅D) | - (Levorotatory) |
Conformation | Boat-like with perpendicular phenyl ring |
Pharmacological studies reveal that the (S)-(-)-enantiomer exhibits significantly higher potency as a calcium channel blocker compared to the (R)-(+)-enantiomer. This stereoselectivity arises from differential binding to the L-type calcium channel’s α₁-subunit. The (S)-enantiomer achieves optimal alignment of its dichlorophenyl ring and ester carbonyl groups within the hydrophobic pocket of the channel, whereas the (R)-enantiomer experiences steric clashes that reduce binding affinity [5] [10]. Pharmacokinetic analyses in humans demonstrate that after oral administration of racemic felodipine, the (S)-(-)-enantiomer shows 15–20% higher AUC (Area Under the Curve) and Cₘₐₓ (maximum plasma concentration) values than the (R)-(+)-enantiomer. This is attributed to slightly enhanced metabolic stability of the (S)-form toward hepatic cytochrome P450 3A4 (CYP3A4), which preferentially oxidizes the (R)-enantiomer [1] [2]. Vascular selectivity studies indicate an 12:1 vascular-to-cardiac potency ratio for (S)-(-)-felodipine, compared to ratios below 7:1 for other dihydropyridines like nifedipine. This selectivity minimizes cardiodepressant effects [5] [10].
The separation of felodipine enantiomers employs both analytical and preparative methods:
Chiral Stationary Phase (CSP) Chromatography: The Chiralcel OJ column (cellulose tris(4-methylbenzoate)) enables baseline resolution of enantiomers via high-performance liquid chromatography (HPLC). The (S)-(-)-enantiomer elutes before the (R)-(+)-form under normal-phase conditions (hexane:isopropanol 90:10), with a resolution factor (Rₛ) > 1.5 [1]. Gas chromatography/mass spectrometry (GC/MS) coupled with CSP columns provides complementary enantiomeric purity validation [1].
Stereoselective Synthesis: A practical synthesis starts with (R)-glycidol as the chiral precursor. Protection of the glycidol hydroxyl group as a tetrahydropyran (THP) ether, followed by nucleophilic ring-opening with thiophenol, yields a β-hydroxy sulfide intermediate. Hantzsch condensation with diketone and enamine precursors generates diastereomeric felodipine analogs. The diastereomers are separated by silica gel chromatography, and the (S)-configured intermediate undergoes hydroxyl-directed transesterification—a key innovation where the β-hydroxyethyl ester selectively undergoes methanolysis in the presence of sodium methoxide. Oxidation of the sulfide to sulfone and hydrolysis then yields enantiopure (S)-(-)-felodipine with >99% enantiomeric excess (ee) [6] [9].
Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze the ethyl ester of the (R)-enantiomer in racemic felodipine, leaving the (S)-enantiomer intact. This kinetic resolution achieves ~40% yield and 98% ee for the remaining (S)-ester [6].
Table 2: Enantiomeric Resolution Methods for (S)-(-)-Felodipine
Method | Key Steps/Reagents | Efficiency |
---|---|---|
Chiralcel OJ-HPLC | Normal-phase chromatography | Rₛ > 1.5; Analytical scale |
(R)-Glycidol-based synthesis | THP protection, Hantzsch condensation, diastereomer separation, transesterification | 77% yield; >99% ee |
Enzymatic hydrolysis | Lipase-catalyzed esterolysis | 40% yield; 98% ee |
Computational analyses elucidate the stereoelectronic basis for (S)-(-)-felodipine’s biological activity:
Molecular Dynamics (MD) Simulations: MD studies of (S)-(-)-felodipine bound to the L-type calcium channel show stable hydrogen bonding between its C3 carbonyl oxygen and Gln₁₀₄₆ residue. The dichlorophenyl ring engages in π-π stacking with Phe₁₁₁₂ and van der Waals contacts with Ile₁₀₇₈. In contrast, the (R)-enantiomer’s orientation disrupts these interactions due to steric hindrance from its inverted C4 substituent [7] [10].
Quantum Mechanical Calculations: Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals a higher HOMO density on the dihydropyridine ring of the (S)-enantiomer, facilitating electron transfer to the calcium channel’s pore region. The dipole moment of (S)-(-)-felodipine (5.2 Debye) exceeds that of the (R)-form (4.8 Debye), enhancing electrostatic complementarity with the receptor [7].
Physiologically Based Pharmacokinetic (PBPK) Modeling: A validated PBPK/PD model incorporates CYP3A4-mediated metabolism kinetics, showing intestinal first-pass extraction as the major clearance pathway. The model predicts a 6-fold increase in (S)-(-)-felodipine exposure during co-administration with CYP3A4 inhibitors (e.g., itraconazole), attributable to competitive enzyme inhibition [2].
Solubility and Partitioning: Quantitative Structure-Property Relationship (QSPR) models correlate the compound’s low aqueous solubility (0.5 mg/L) with high lipophilicity (calculated logP = 4.18). Molecular dynamics simulations in water-based solvents show preferential solvation in ethanol and dichloromethane due to favorable enthalpy of mixing [4] [10].
Table 3: Computational Parameters of (S)-(-)-Felodipine
Property | Value/Method | Biological Implication |
---|---|---|
HOMO-LUMO Energy Gap | 4.3 eV (DFT/B3LYP/6-31G*) | Enhanced redox reactivity |
Dipole Moment | 5.2 Debye | Stronger receptor binding |
CYP3A4 Binding Affinity (Km) | 12.5 μM (PBPK model) | Susceptibility to metabolic DDIs |
Calculated logP | 4.18 (QSPR) | High membrane permeability |
Aqueous Solubility | 0.5 mg/L (MD simulation) | Formulation challenges |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2